molecular formula C17H16N4OS B5052393 N-(2-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(2-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B5052393
M. Wt: 324.4 g/mol
InChI Key: SHPBQKSSZVHPPB-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a potent and selective ATP-competitive inhibitor of Spleen Tyrosine Kinase (SYK), a key signaling node in immunoreceptor and integrin signaling pathways. SYK is critically involved in the activation and functional responses of B-cells, mast cells, and macrophages , making this compound a valuable pharmacological tool for investigating autoimmune disorders, allergic inflammation, and hematological malignancies. Its primary research value lies in its ability to selectively disrupt the B-cell receptor signaling cascade, thereby modulating B-cell activation and proliferation, a process central to diseases like rheumatoid arthritis and lupus. Furthermore, SYK inhibition has demonstrated significant potential in the study of certain B-cell lymphomas, such as diffuse large B-cell lymphoma and chronic lymphocytic leukemia , where constitutive SYK signaling promotes tumor cell survival. Researchers utilize this compound to delineate SYK-dependent mechanisms in various cell types and to explore the therapeutic efficacy of SYK pathway inhibition in preclinical models of inflammation and cancer.

Properties

IUPAC Name

N-(2-methylphenyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-12-7-5-6-10-14(12)18-15(22)11-23-17-19-16(20-21-17)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPBQKSSZVHPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NNC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C22H26N4OSC_{22}H_{26}N_4OS and a molecular weight of approximately 410.54 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. A study on similar triazole derivatives indicated moderate to good activity against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis . The presence of the sulfanyl group in the structure enhances the antimicrobial efficacy by facilitating interactions with microbial cell membranes.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
4-amino-5-(4-chlorophenyl)-2-triazole derivativeEnterococcus faecalis64 µg/mL
5-mercapto-1,3,4-oxadiazole derivativeBacillus cereus16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. The compound's structure allows it to interact with cellular targets involved in cancer proliferation. In vitro studies have shown that similar triazole derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Case Study: Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of various triazole compounds on human cancer cell lines. The results indicated that compounds with a triazole moiety exhibited IC50 values ranging from 10 µM to 30 µM against MCF-7 cells, suggesting significant anticancer activity .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is also noteworthy. Triazole derivatives have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models. The mechanism often involves the modulation of signaling pathways associated with inflammation.

Table 2: Anti-inflammatory Effects of Triazole Derivatives

Compound NameInflammatory ModelEffect Observed
This compoundLPS-induced inflammation in miceReduction in TNF-alpha levels
Other triazole derivativesCarrageenan-induced paw edemaDecrease in paw swelling

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and chemical properties of triazole-containing acetamides are highly dependent on substituent variations. Below is a detailed comparison with key analogs:

Structural and Functional Group Variations

Key Differences :
  • Triazole Substituents :

    • Target Compound : 5-phenyl group .
    • VUAA-1 (Orco agonist) : 4-ethyl and 5-pyridin-3-yl groups .
    • OLC-12 (Orco agonist) : 4-ethyl and 5-(4-pyridinyl) groups .
    • Compound 7a : 5-(1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl) and 4-phenyl groups .
  • Acetamide Substituents :

    • Target Compound : 2-methylphenyl group .
    • VUAA-1 : 4-ethylphenyl group .
    • Compound 14 (N-(5-chloro-2-methylphenyl)...) : 5-chloro-2-methylphenyl group .
    • FP1-12 (hydroxyacetamide derivatives) : N-hydroxy group .
Key Findings :

Orco Agonists (VUAA-1, OLC-12) : Pyridinyl and ethyl groups enhance receptor binding in olfactory channels, but bulkier substituents (e.g., isopropyl in OLC-12) may reduce bioavailability .

Antiproliferative Activity :

  • The target compound’s 2-methylphenyl group may improve membrane permeability compared to Compound 7a’s sulfonyl-piperidinyl group, which introduces polarity .
  • Hydroxyacetamide derivatives (FP1-12) exhibit altered metabolic stability due to the N-hydroxy group .

Anti-inflammatory Effects : Furan-substituted analogs () showed comparable efficacy to diclofenac, suggesting that electron-rich heterocycles enhance anti-exudative activity .

Physicochemical Properties

  • Lipophilicity: The target compound’s phenyl and methyl groups increase lipophilicity, favoring blood-brain barrier penetration.
  • Solubility :
    • Pyridinyl (VUAA-1) or hydroxy groups (FP1-12) introduce polarity, enhancing aqueous solubility .

Q & A

Q. What are the key steps in synthesizing N-(2-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide?

The synthesis typically involves:

  • Step 1 : Condensation of 2-methylphenylamine with chloroacetyl chloride to form the acetamide backbone.
  • Step 2 : Introduction of the triazole-sulfanyl moiety via nucleophilic substitution, using reagents like 5-phenyl-1,2,4-triazole-3-thiol under alkaline conditions (e.g., KOH in ethanol at 60–80°C).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity . Critical parameters include solvent choice (polar aprotic solvents enhance reactivity) and temperature control to minimize side reactions.

Q. Which spectroscopic methods are recommended for structural characterization?

  • 1H/13C NMR : Use deuterated DMSO or CDCl3 with tetramethylsilane (TMS) as an internal standard to confirm substituent positions (e.g., methylphenyl and triazole protons).
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, S–C bond at ~600–700 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. What biological activities are associated with this compound?

Triazole derivatives exhibit antifungal (targeting CYP51 enzymes) and anticancer (apoptosis induction via caspase-3 activation) properties. Preliminary assays show IC₅₀ values of 8–15 µM against Candida albicans and 20–30 µM in MCF-7 breast cancer cells .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent Optimization : Replace ethanol with DMF to enhance solubility of intermediates, reducing reaction time by 30% .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve thiolate anion reactivity .
  • Process Monitoring : Use inline FTIR to track thiol consumption and minimize over-reaction .

Q. How to resolve contradictions in biological activity data across studies?

  • Replicate Assays : Control variables like cell passage number, serum concentration, and incubation time.
  • Structural Confirmation : Re-analyze compound purity via HPLC (>98% purity required for reliable IC₅₀ values) .
  • Target Profiling : Use kinase inhibition panels to identify off-target effects that may explain variability .

Q. What strategies guide structure-activity relationship (SAR) studies for triazole derivatives?

  • Substituent Variation : Replace the 2-methylphenyl group with electron-withdrawing groups (e.g., Cl, NO₂) to enhance electrophilicity and bioactivity.
  • Triazole Modifications : Introduce pyridinyl or furanyl rings at the 5-position to improve binding to fungal lanosterol demethylase .
  • Quantitative SAR (QSAR) : Use CoMFA or molecular docking to predict logP and polar surface area effects on membrane permeability .

Q. How to evaluate multi-target interactions in complex biological systems?

  • Proteomic Profiling : Apply affinity chromatography with immobilized compound to capture interacting proteins in C. albicans lysates.
  • Transcriptomics : RNA-seq analysis post-treatment to identify upregulated/downregulated pathways (e.g., ergosterol biosynthesis, oxidative stress response) .

Q. What computational tools predict metabolic stability?

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate hepatic clearance and cytochrome P450 interactions.
  • Metabolite Identification : Simulate Phase I/II metabolism with GLORY or Meteor Nexus .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate biological results with orthogonal assays (e.g., fluorescence-based ATP assays vs. resazurin viability tests) .
  • Crystallography : For ambiguous NMR assignments, grow single crystals and solve the structure via X-ray diffraction (e.g., space group P2₁/c, Z=4) .

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